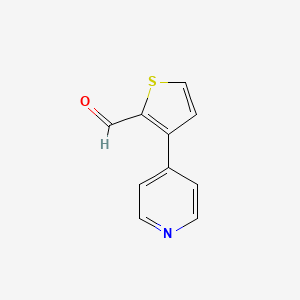

3-(Pyridin-4-YL)thiophene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NOS |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

3-pyridin-4-ylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C10H7NOS/c12-7-10-9(3-6-13-10)8-1-4-11-5-2-8/h1-7H |

InChI Key |

SABYZLMTKVETJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(SC=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridin 4 Yl Thiophene 2 Carbaldehyde and Its Structural Analogs

Established Approaches for the Construction of the Thiophene-Pyridine Scaffolding

The creation of the core thiophene-pyridine structure relies on several well-established and versatile chemical reactions. These methods provide reliable pathways to the basic molecular framework, which can then be further functionalized.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely utilized tools for forging carbon-carbon bonds between aromatic systems. researchgate.net The Suzuki-Miyaura coupling, in particular, has proven highly effective for synthesizing aryl-substituted thiophenes. researchgate.netrsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. rsc.org

For the synthesis of the 3-(pyridin-4-yl)thiophene scaffold, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of a 3-halothiophene-2-carbaldehyde derivative with pyridine-4-boronic acid.

Coupling of a 4-halopyridine with a thiophene-2-carbaldehyde-3-boronic acid derivative.

The reaction's versatility allows for a wide range of functional groups to be tolerated, making it a cornerstone in the synthesis of complex heterocyclic molecules. researchgate.net The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org Researchers have successfully synthesized various novel 4-arylthiophene-2-carbaldehyde compounds in moderate to excellent yields using Suzuki-Miyaura cross-coupling with different arylboronic pinacol esters/acids. nih.gov The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. For instance, optimized conditions have been developed for the exhaustive alkylation of polychlorinated pyridines using specific palladium catalysts and ligands, highlighting the importance of reaction parameter screening. core.ac.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partners | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| 2,5-dibromothiophene & Arylboronic Acid | Pd(II) complex | - | Water (Microwave) | Good |

| (Hetero)aryl-brominated compound & (Hetero)arylboronic acid | Pd(0) | Na₂CO₃ | DME | High |

The installation of the carbaldehyde (-CHO) group at the 2-position of the thiophene (B33073) ring is a crucial step. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic rings, including thiophene. organic-chemistry.orgnih.gov The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). rsc.orgchemistrysteps.com

This electrophilic iminium salt, also known as the Vilsmeier reagent, attacks the electron-rich thiophene ring, leading to the formation of an α-chloro amine intermediate. organic-chemistry.org Subsequent hydrolysis during aqueous workup yields the desired aryl aldehyde. chemistrysteps.com The Vilsmeier-Haack reaction is a mild and affordable method that has been widely applied to the synthesis of various heterocyclic carbaldehydes. rsc.org For instance, it has been used to prepare 2-chloroquinoline-3-carbaldehyde derivatives from N-arylacetamides, which serve as precursors for more complex structures. researchgate.net

Another relevant approach involves the Claisen-Schmidt condensation, which is used to synthesize chalcones (α,β-unsaturated ketones) by reacting an aldehyde with a ketone. ias.ac.inresearchgate.net While not a direct formylation method, this reaction can be part of a multi-step sequence where a thiophene-containing chalcone (B49325) is synthesized and later modified to produce the target carbaldehyde. researchgate.net

More recent synthetic advancements focus on direct C-H activation, which offers a more atom-economical and efficient route to biaryl compounds. This strategy avoids the need for pre-functionalization of the coupling partners (i.e., creating organoboron or organohalide derivatives), thereby shortening synthetic sequences. Phosphine-free palladium-catalyzed direct C-H arylation has been developed for thiophenes, allowing for the coupling of aryl or heteroaryl bromides directly with the thiophene C-H bond, often with high selectivity for the C2 position. organic-chemistry.org Applying this methodology to couple a 4-halopyridine directly with 2-formylthiophene (or a protected version) represents a modern and streamlined approach to the 3-(pyridin-4-yl)thiophene-2-carbaldehyde scaffold.

Complex molecules like this compound are often constructed through multi-step synthetic pathways starting from simple, commercially available precursors. Such sequences provide flexibility in introducing various substituents and functionalities. A typical sequence might involve:

Synthesis of a substituted thiophene core: This could be achieved through methods like the Gewald reaction or Paal-Knorr thiophene synthesis. organic-chemistry.org

Introduction of the pyridine (B92270) ring: This is often accomplished via a cross-coupling reaction, as detailed in section 2.1.1.

Installation of the carbaldehyde group: The formyl group is typically introduced in a later step using a method like the Vilsmeier-Haack reaction to avoid interference with earlier steps. rsc.org

An example of a multi-step synthesis in a related system involves the reaction of 2-acetylthiophene with an appropriate aldehyde to form a chalcone, which is then converted through several steps into a thiophene-substituted pyrazole (B372694). researchgate.net Similarly, the synthesis of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone has been reported through multi-step sequences involving protection, alkylation, oxidation, and condensation reactions. nih.gov

Development of Novel and Efficient Synthetic Routes to this compound

The quest for more efficient and novel synthetic methods has led to innovative strategies such as skeletal editing. A recently developed approach allows for the direct conversion of pyridines into thiophenes. chemrxiv.orgnih.gov This transformation proceeds through a formal [4+1] reaction using elemental sulfur. nih.gov The process involves the ring-opening of a 2-arylpyridine to form an aza-triene Zincke ketone intermediate, which then reacts with sulfur to yield a 2-aroylthiophene product. nih.govresearchgate.net This method is significant as it simultaneously constructs the thiophene ring and installs a carbonyl group, which can be a precursor to or directly be the desired carbaldehyde functionality. chemrxiv.org This skeletal editing strategy represents a paradigm shift, enabling rapid diversification of molecular scaffolds without requiring de novo synthesis from basic building blocks. chemrxiv.org

Table 2: Skeletal Editing of Pyridines to Thiophenes

| Starting Material | Reagents | Product | Key Feature |

|---|

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic route to be practically useful, especially for potential industrial applications, optimization of reaction conditions to maximize yield, minimize waste, and ensure scalability is paramount. In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, several factors are critical.

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃, Ad₂PnBu) can dramatically influence reaction efficiency, particularly with challenging substrates like heteroaryl chlorides. core.ac.uk

Base: The type and strength of the base (e.g., K₂CO₃, LiOtBu) are crucial for the transmetalation step and can affect selectivity and yield. core.ac.ukchim.it

Solvent: The solvent system (e.g., DME, dioxane/water) influences the solubility of reagents and the stability of catalytic intermediates. rsc.orgcore.ac.uk

Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete conversion while minimizing side reactions and decomposition of products or catalysts.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions like the Suzuki-Miyaura coupling, often leading to higher yields in significantly shorter reaction times. tandfonline.com The systematic optimization of these parameters is essential for developing a robust and economically viable process for the large-scale synthesis of this compound.

Implementation of Sustainable and Green Chemistry Principles in Synthetic Protocols

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of sustainable and green synthetic methodologies for a wide array of heterocyclic compounds. While specific green protocols for the direct synthesis of this compound are not extensively documented, the principles of green chemistry have been successfully applied to the synthesis of its structural analogs and precursors. These approaches focus on maximizing atom economy, reducing waste, minimizing energy consumption, and utilizing less hazardous substances. Key strategies include the use of aqueous media, microwave-assisted reactions, and the development of highly efficient, recyclable catalytic systems for crucial bond-forming reactions.

One of the most pivotal steps in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridine and thiophene rings, commonly achieved through cross-coupling reactions. Green advancements in this area are particularly relevant.

Aqueous Phase Suzuki-Miyaura Couplings: The Suzuki-Miyaura reaction is a powerful tool for creating aryl-aryl bonds. nih.govnih.gov Traditional protocols often rely on volatile and toxic organic solvents. Modern green approaches have demonstrated that these couplings can be performed effectively in water, significantly improving the environmental profile of the synthesis. nih.gov Research has shown that challenging Suzuki-Miyaura couplings can be achieved in aqueous micellar conditions using only parts per million (ppm) levels of a Palladium (Pd) catalyst. nih.gov This not only reduces the environmental impact of the solvent but also minimizes the use of precious and endangered metals like palladium. nih.gov Furthermore, catalysts supported on materials like Mg-Al hydrotalcite have been developed for Suzuki-Miyaura reactions in water, offering high efficiency and the ability to be recycled and reused for more than ten cycles without a significant loss in activity. mdpi.com

Direct C-H Arylation: As a more atom-economical alternative to traditional cross-coupling reactions, direct C–H arylation has emerged as a leading green strategy. This method avoids the need for pre-functionalization (e.g., halogenation or boronation) of one of the aromatic partners, thus shortening the synthetic sequence and reducing waste. unito.it Significant progress has been made in performing Pd-catalyzed direct C–H arylation of thiophene derivatives in water. unito.itresearchgate.net Remarkably, these reactions have been shown to be effective even in low-purity grade industrial wastewater, demonstrating a virtuous cycle of repurposing industrial effluent as a reaction medium. unito.itresearchgate.net This approach not only simplifies the synthesis but also addresses water pollution, a key goal of sustainable chemistry.

Solvent-Free and Alternative Solvent Systems: Eliminating the use of conventional organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions, where the neat reactants are mixed, often with a solid catalyst, represent an ideal scenario. Such conditions have been successfully employed in the multi-component synthesis of functionalized pyridines using recyclable heteropolyacid catalysts. When a solvent is necessary, the focus shifts to greener alternatives. Research into Pd-catalyzed arylation has explored deep eutectic solvents (DES) like choline chloride/glycerol, which are biodegradable and have low toxicity, as viable reaction media. unito.it

Innovative Catalysis and Reaction Pathways: The development of novel catalysts and reaction pathways offers new avenues for sustainable synthesis. Metal-Organic Frameworks (MOFs) functionalized with thiophenes have been investigated as green heterogeneous catalysts that can be easily recovered and reused. researchgate.net Additionally, innovative "skeletal editing" strategies are being explored, which can directly convert pyridines into thiophenes using elemental sulfur. nih.govresearchgate.netmanchester.ac.uk This approach could provide a fundamentally greener and more direct route to the thiophene core, bypassing multiple steps required in more traditional synthetic sequences. nih.gov

The following tables summarize and compare findings from the literature on green synthetic methodologies applicable to analogs of this compound.

Table 1: Comparison of Catalytic Systems for Green Cross-Coupling Reactions This table is interactive. You can sort and filter the data by clicking on the headers.

| Catalyst System | Reaction Type | Substrates | Solvent | Key Green Advantage | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / P(tBu)₃ | Direct C-H Arylation | Thiophene derivatives & Aryl halides | Toluene | Atom economy (no pre-functionalization) | Good (60-96%) | mdpi.com |

| PdCl₂ / Tris(o-methoxyphenyl)phosphine | Direct C-H Arylation | EDOT & Bromobenzene | Industrial Wastewater | Use of waste stream as solvent | High (83%) | unito.it |

| Pd(0) Catalyst (unspecified) | Suzuki-Miyaura | 4-Bromothiophene-2-carbaldehyde & Arylboronic esters/acids | Toluene/Water | Reduced organic solvent use | Moderate to Excellent | nih.govnih.gov |

| HT@NC/Pd | Suzuki-Miyaura | Iodobenzene & Phenylboric acid | Water | Recyclable catalyst, aqueous medium | Excellent (>95%) | mdpi.com |

Table 2: Influence of Reaction Conditions on Synthesis Efficiency This table is interactive. You can sort and filter the data by clicking on the headers.

| Method | Reaction | Temperature | Time | Key Green Advantage | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Gewald Reaction | 70°C | 4 hours | - | organic-chemistry.org |

| Microwave Irradiation | Gewald Reaction | 70°C | 20 minutes | Reduced reaction time and energy use | organic-chemistry.org |

| Conventional Heating | Direct C-H Arylation | 110°C | 20 hours | - | unito.it |

| Optimized Heating | Direct C-H Arylation | 110°C | 4 hours | Optimized energy consumption | unito.it |

By integrating these established green chemistry principles—such as performing reactions in aqueous media, utilizing microwave energy, employing direct C-H activation, and developing recyclable catalysts—future synthetic protocols for this compound can be designed to be significantly more sustainable and environmentally benign.

Reactivity Profiles and Derivatization Strategies of 3 Pyridin 4 Yl Thiophene 2 Carbaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group at the C2 position of the thiophene (B33073) ring is the most prominent site for a variety of chemical transformations. Its electrophilic carbon atom readily participates in condensation, oxidation, and reduction reactions, providing a gateway to numerous derivatives.

Condensation Reactions with Amines Leading to Schiff Bases

The condensation of 3-(Pyridin-4-yl)thiophene-2-carbaldehyde with primary amines is a straightforward and efficient method for the synthesis of Schiff bases, also known as imines or azomethines. This reaction typically involves heating the aldehyde and an appropriate primary amine in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. orientjchem.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. dergipark.org.trajchem-a.com

These reactions are highly versatile, and a wide range of aromatic and aliphatic amines can be employed to generate a library of Schiff base derivatives. These products are not only stable compounds in their own right but also serve as crucial intermediates in the synthesis of other nitrogen-containing heterocycles. dergipark.org.trnih.gov

Table 1: Synthesis of Schiff Bases from Pyridine (B92270) and Thiophene Aldehydes This table is illustrative, based on typical reaction conditions for analogous compounds.

| Aldehyde Precursor | Amine | Product (Schiff Base) | Typical Conditions | Reference |

|---|---|---|---|---|

| Pyridine-4-carbaldehyde | 2-Aminophenol | 2-[(pyridin-4-ylmethylidene)amino]phenol | Ethanol, Reflux | researchgate.net |

| Thiophene-2-carboxaldehyde | Substituted Anilines | 2-thiophenylidine substituted aniline | Ethanol, cat. H₂SO₄, Reflux | orientjchem.org |

| Pyridine-2-aldehyde | Aminophenol derivatives | Pyridyl-substituted Schiff Base | Anhydrous Ethanol, Reflux | dergipark.org.tr |

Aldol and Claisen-Schmidt Condensations for Chalcone (B49325) Derivatives

The aldehyde functionality of this compound is an ideal substrate for base-catalyzed condensation reactions with ketones possessing α-hydrogens, most notably the Claisen-Schmidt condensation. nih.govresearchgate.net This reaction, typically carried out in an alcoholic solvent with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), involves the reaction of the aldehyde with an acetophenone (B1666503) or another suitable ketone. pnrjournal.comnih.gov The result is the formation of an α,β-unsaturated ketone system known as a chalcone. researchgate.netacs.org

Chalcones derived from this scaffold, such as (E)-1-(Aryl)-3-(3-(pyridin-4-yl)thiophen-2-yl)prop-2-en-1-one, are valuable synthetic intermediates. The general procedure involves stirring the aldehyde and a substituted acetophenone in ethanol at room temperature in the presence of an aqueous alkali solution. pnrjournal.comnih.gov The resulting chalcone precipitates from the reaction mixture and can be purified by recrystallization. nih.govresearchgate.net The presence of the α,β-unsaturated carbonyl moiety makes these chalcones key precursors for the synthesis of various heterocyclic compounds. pnrjournal.comnih.gov

Table 2: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst | Product (Chalcone) | Reference |

|---|---|---|---|---|

| Thiophene-3-carbaldehyde | Substituted Acetophenone | 20% NaOH in Ethanol | 1-(Aryl)-3-(thiophen-3-yl)prop-2-en-1-one | pnrjournal.com |

| 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde | Pyridin-3-yl methyl ketone | Not specified | 3-(3-(3-methoxyphenyl)thiophen-2-yl)-1-(pyridin-3-yl)-prop-2-en-1-one | researchgate.net |

| Pyridine-3-carbaldehyde | Ethanone derivatives | NaOH in Methanol | Imidazo-pyridine derivatives | nih.gov |

| Thiophene-3-carbaldehyde | 4-Hydroxyacetophenone | 50% KOH in Ethanol | 3-(3-(4-hydroxyphenyl)prop-1-ene-3-one-1-yl)thiophene | nih.gov |

Cyclization Reactions to Construct Fused Heterocyclic Systems (e.g., Pyrazolines, Pyrimidines, Pyrazoles)

The chalcone derivatives synthesized in the previous step are excellent synthons for building a variety of fused heterocyclic systems. pnrjournal.com The reactive α,β-unsaturated ketone framework allows for cycloaddition and cyclocondensation reactions with various binucleophiles.

Pyrimidines: Thiophene-bearing pyrimidines can be synthesized by the reaction of the corresponding chalcone with urea (B33335) in an alkaline medium. pnrjournal.com This reaction provides a direct route to substituted pyrimidine (B1678525) derivatives, which are a significant class of nitrogen-containing heterocycles. researchgate.netnih.gov Another pathway involves the cyclization of thiophene-substituted chalcones with guanidine. researchgate.net

Pyrazoles and Pyrazolines: The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives is a classical method for synthesizing pyrazolines. researchgate.netumich.edu This reaction typically proceeds in a solvent like ethanol or acetic acid and leads to the formation of a five-membered di-nitrogen heterocyclic ring. Further oxidation can yield the corresponding aromatic pyrazole (B372694). The synthesis of pyrazole derivatives can also be achieved through multi-step sequences starting from pyrazole-4-carbaldehydes, which are then reacted with other reagents to form fused systems. semanticscholar.orgnih.govmdpi.com

Table 3: Synthesis of Fused Heterocycles from Chalcones and Other Precursors

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Thiophene-bearing Chalcone | Urea | Thiophene-bearing Pyrimidine | pnrjournal.com |

| Thiophene-substituted Chalcone | Guanidine | 4-substituted-6-thiophenopyrimidine | researchgate.net |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Thiosemicarbazide, then Phenacyl Bromides | Pyrazolyl-thiazole derivatives | nih.gov |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

Oxidation and Reduction Pathways of the Carbaldehyde Group

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

Oxidation: Standard oxidizing agents can convert the aldehyde to 3-(Pyridin-4-yl)thiophene-2-carboxylic acid. The specific conditions would depend on the desired selectivity and the stability of the heterocyclic rings to the oxidant. The resulting carboxylic acid can then be converted into esters, amides, or other acid derivatives, expanding the synthetic utility of the core structure.

Reduction: The carbaldehyde can be selectively reduced to the corresponding primary alcohol, (3-(Pyridin-4-yl)thiophen-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. rsc.orgkhanacademy.org This reaction is typically mild and high-yielding. The resulting alcohol can be used in subsequent reactions, such as etherification or esterification, or as a precursor for introducing other functional groups.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring Moiety

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards substitution reactions.

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene (B151609). Electrophilic attack, when it occurs, is directed to the 3- and 5-positions, which have a relatively higher electron density compared to the 2-, 4-, and 6-positions. youtube.com In this compound, the thiophene substituent is at the 4-position, leaving the 3- and 5-positions (ortho to the thiophene) as the most likely sites for electrophilic attack, should the reaction conditions be forcing enough to overcome the ring's deactivation.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). researchgate.netquimicaorganica.orgquora.comstackexchange.comechemi.com In the parent compound, there are no leaving groups on the pyridine ring. However, if a good leaving group (e.g., a halogen) were introduced at the 2- or 6-position of the pyridine moiety, it could be readily displaced by a variety of nucleophiles. The stability of the anionic Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this reactivity. stackexchange.comechemi.com

Functionalization and Modification of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system and generally undergoes electrophilic substitution more readily than benzene. imperial.ac.ukuoanbar.edu.iq

Electrophilic Substitution: In a substituted thiophene like this compound, the directing effects of the existing substituents must be considered. The aldehyde at C2 is a deactivating, meta-directing group, while the pyridine at C3 is also generally deactivating. However, the position most susceptible to electrophilic attack on a thiophene ring is the C5 position (alpha to the sulfur and adjacent to the pyridine). Therefore, reactions like halogenation, nitration, or Friedel-Crafts acylation would be expected to occur preferentially at the C5 position. researchgate.net

Metal-Mediated Cross-Coupling: A powerful strategy for the functionalization of the thiophene ring involves metal-catalyzed cross-coupling reactions. researchgate.netnih.govnih.gov For instance, if a bromo- or iodo-substituent were present on the thiophene ring (e.g., at the C5 position), it could participate in Suzuki-Miyaura reactions with various arylboronic acids to introduce new aryl groups. nih.govnih.gov

Lithiation and Subsequent Functionalization: Direct metallation of the thiophene ring can be achieved using strong bases like n-butyllithium. The most acidic proton on the thiophene ring is at the C5 position. Deprotonation at this site would generate a lithiated intermediate that can then be quenched with a wide range of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to install new functional groups. mdpi.com This regioselective functionalization provides a versatile route to a variety of 5-substituted derivatives.

Investigations into Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of modern organic synthesis. msu.edu However, specific studies on the involvement of this compound in such transformations are not extensively documented in the current literature. Nevertheless, the inherent structure of the molecule allows for theoretical consideration of its potential to participate in certain types of pericyclic reactions and rearrangements.

The thiophene ring, while aromatic, can exhibit diene-like reactivity in Diels-Alder reactions, particularly when the aromaticity is disrupted, for instance, through oxidation to a thiophene S-oxide. mdpi.comresearchgate.net In principle, the thiophene moiety of this compound could act as a diene in [4+2] cycloaddition reactions, although the aromatic stabilization energy would need to be overcome. The presence of the electron-withdrawing pyridyl and carbaldehyde groups would likely decrease the electron density of the thiophene ring, making it a less reactive diene. Conversely, these substituents could enhance its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions.

Sigmatropic rearrangements, another major class of pericyclic reactions, could also be envisioned. For instance, Claisen-type rearrangements could potentially occur if an allyl ether derivative were synthesized from a hydroxylated precursor of the title compound. weebly.com Photochemical rearrangements of substituted thiophenes are also known to occur, sometimes leading to the formation of isomeric thiophenes or other heterocyclic systems.

Rearrangements involving the pyridine ring are also a possibility. For example, iridium-mediated tautomerization of pyridine to its 2-carbene tautomer has been reported, which could open avenues for novel transformations. researchgate.net While direct evidence for such rearrangements in this compound is lacking, these examples from the literature provide a basis for future investigations into its reactivity.

Chemo- and Regioselectivity Studies in Derivatization Reactions

The presence of multiple reactive sites in this compound—the thiophene ring, the pyridine ring, and the aldehyde group—makes the study of chemo- and regioselectivity in its derivatization reactions particularly important.

The aldehyde group is a primary site for a variety of chemical transformations. It can readily undergo nucleophilic addition, condensation, and oxidation/reduction reactions. For example, condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can be expected to proceed at the formyl group to yield Knoevenagel condensation products. researchgate.net Similarly, the Wittig reaction offers a versatile method to convert the aldehyde into an alkene, providing a means for carbon chain extension. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

The thiophene ring is susceptible to electrophilic substitution. The directing effects of the pyridyl and carbaldehyde substituents will play a crucial role in determining the regioselectivity of such reactions. Both the pyridin-4-yl group at the 3-position and the carbaldehyde group at the 2-position are electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack. However, any substitution that does occur would be expected to be directed to the C5 position, which is the least deactivated position. A more versatile approach for the functionalization of the thiophene ring is through directed ortho-metalation. Lithiation of substituted thiophenes, often directed by a functional group, allows for the regioselective introduction of various electrophiles. mdpi.comresearchgate.net In the case of this compound, the aldehyde or the pyridine nitrogen could potentially direct lithiation to adjacent positions.

The pyridine ring also has a distinct reactivity profile. The nitrogen atom is basic and can be protonated or alkylated. The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene and is often substituted at the 3- and 5-positions. Nucleophilic aromatic substitution is also a characteristic reaction of pyridines, particularly when activated by electron-withdrawing groups or when a good leaving group is present. msu.edu

The interplay between these different reactive sites allows for a rich and varied chemistry. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully employed to synthesize aryl-substituted thiophene-2-carbaldehydes from the corresponding bromo-precursors, demonstrating that the aldehyde functionality is compatible with palladium-catalyzed C-C bond formation. nih.gov This highlights the potential for selective derivatization at different positions of the thiophene ring.

Below is a table summarizing potential derivatization reactions and the expected chemo- and regioselectivity based on the known reactivity of similar compounds.

| Reaction Type | Reagent/Conditions | Expected Product | Chemo/Regioselectivity |

| Aldehyde Reactions | |||

| Knoevenagel Condensation | Malononitrile, base | 2-(3-(Pyridin-4-yl)thiophen-2-yl)methylene)malononitrile | Chemoselective for the aldehyde group. |

| Wittig Reaction | Ph₃P=CHR | 2-(alkenyl)-3-(pyridin-4-yl)thiophene | Chemoselective for the aldehyde group. |

| Reduction | NaBH₄ | (3-(Pyridin-4-yl)thiophen-2-yl)methanol | Chemoselective for the aldehyde group. |

| Oxidation | KMnO₄ | 3-(Pyridin-4-yl)thiophene-2-carboxylic acid | Chemoselective for the aldehyde group. |

| Thiophene Ring Reactions | |||

| Electrophilic Substitution | Br₂, FeBr₃ | 5-Bromo-3-(pyridin-4-yl)thiophene-2-carbaldehyde | Regioselective for the C5 position. |

| Directed Metalation | n-BuLi, then E⁺ | 5-E-3-(pyridin-4-yl)thiophene-2-carbaldehyde | Potentially regioselective for the C5 position. |

| Suzuki Coupling (from bromo-precursor) | ArB(OH)₂, Pd catalyst | 5-Aryl-3-(pyridin-4-yl)thiophene-2-carbaldehyde | Regioselective C-C bond formation. |

| Pyridine Ring Reactions | |||

| N-Alkylation | CH₃I | 4-(2-Formylthiophen-3-yl)-1-methylpyridin-1-ium iodide | Chemoselective for the pyridine nitrogen. |

Further experimental studies are necessary to fully elucidate the reactivity of this compound and to exploit its potential in the synthesis of novel functional molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Pyridin 4 Yl Thiophene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a complete picture of the proton and carbon environments within the molecule can be assembled.

Proton NMR spectroscopy provides crucial information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ) of the protons are influenced by the electronic effects of the adjacent pyridine (B92270) and thiophene (B33073) rings, as well as the aldehyde functional group.

Based on data from structurally similar compounds, such as various 3-arylthiophene-2-carbaldehydes, the following proton signals are anticipated researchgate.net:

Aldehyde Proton (-CHO): A singlet peak is expected to appear in the downfield region of the spectrum, typically around δ 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. For instance, the aldehyde proton in 3-(3-methoxyphenyl)thiophene-2-carbaldehyde appears at δ 9.8 ppm researchgate.net.

Thiophene Protons: The thiophene ring protons are expected to appear as doublets. The proton at the 5-position is anticipated to resonate further downfield than the proton at the 4-position due to the anisotropic effect of the adjacent pyridine ring.

Pyridine Protons: The pyridine ring exhibits a characteristic set of signals. The protons at the α-positions (adjacent to the nitrogen atom) are the most deshielded and are expected to appear as a doublet around δ 8.6-8.8 ppm. The protons at the β-positions are expected to resonate as a doublet at a slightly upfield position, around δ 7.4-7.6 ppm.

The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.8 - 10.0 | Singlet |

| Thiophene-H5 | 7.8 - 8.0 | Doublet |

| Thiophene-H4 | 7.4 - 7.6 | Doublet |

| Pyridine-Hα | 8.6 - 8.8 | Doublet |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

For this compound, the following characteristic signals are expected in the ¹³C NMR spectrum, based on data from related compounds researchgate.net:

Aldehyde Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to resonate in the region of δ 180-185 ppm. For example, the aldehyde carbon in 3-(3-fluorophenyl)thiophene-2-carbaldehyde is observed at δ 183.67 ppm researchgate.net.

Thiophene Carbons: The carbon atoms of the thiophene ring will appear in the aromatic region of the spectrum. The carbon attached to the aldehyde group (C2) and the carbon attached to the pyridine ring (C3) are expected to be the most downfield of the thiophene carbons.

Pyridine Carbons: The carbon atoms of the pyridine ring will also resonate in the aromatic region. The carbons adjacent to the nitrogen atom (Cα) are typically the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180 - 185 |

| Thiophene-C2 | 140 - 145 |

| Thiophene-C3 | 145 - 150 |

| Thiophene-C4 | 125 - 130 |

| Thiophene-C5 | 135 - 140 |

| Pyridine-Cα | 150 - 155 |

| Pyridine-Cβ | 120 - 125 |

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring and between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes correlations between protons and the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for confirming the connectivity between the thiophene and pyridine rings, as well as the attachment of the aldehyde group. For instance, a correlation between the aldehyde proton and the C2 carbon of the thiophene ring would be expected.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of molecular bonds.

FTIR Spectroscopy: The FTIR spectrum is expected to show a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O) in the range of 1650-1680 cm⁻¹ researchgate.net. For thiophene-2-carbaldehyde (B41791), this peak is observed at 1665 cm⁻¹ researchgate.net. Other characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-S stretching of the thiophene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretching vibration is also observable in the Raman spectrum. The symmetric breathing vibrations of the aromatic rings often give rise to strong Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Aldehyde) | Stretching | 1650 - 1680 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C/C=N (Aromatic) | Stretching | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining information about its structure through fragmentation analysis. The nominal molecular weight of the compound is 189.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 189. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) to give a fragment at m/z 160. Further fragmentation of the pyridylthiophene core would provide additional structural information. For comparison, the mass spectrum of the isomeric 5-(2-pyridinyl)-2-thiophenecarbaldehyde also shows a molecular ion peak at m/z 189.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of the molecule.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Arylthiophene-2-carbaldehydes |

| 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde |

| Thiophene-2-carbaldehyde |

| 3-(3-Fluorophenyl)thiophene-2-carbaldehyde |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within this compound and its analogs. The absorption of ultraviolet or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure, particularly the extent of its conjugated π-system. rsc.orgtue.nl

The spectrum of compounds containing conjugated systems of aromatic rings and double bonds, such as the thiophene-pyridine scaffold, is typically characterized by intense absorption bands corresponding to π → π* transitions. tue.nl The delocalization of π-electrons across the thiophene and pyridine rings, linked directly and further extended by the carbaldehyde group, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths (a bathochromic or red shift) compared to the non-conjugated parent heterocycles. tue.nlrsc.org

In derivatives of this compound, the position of the maximum absorption peak (λmax) is sensitive to the solvent polarity and the nature of any substituents on the heterocyclic rings. For instance, extending the π-conjugation or adding electron-donating groups can lead to a further bathochromic shift. tue.nl The electronic absorption spectra of related thiosemicarbazone derivatives of pyridine-3-carbaldehyde have shown strong absorption maxima (λmax) in the range of 350 nm when measured in dimethyl sulfoxide (DMSO). researchgate.net The analysis of these electronic transitions provides critical insight into the conjugation effects within the molecular framework. tue.nl

Table 1: Representative UV-Vis Absorption Data for Related Pyridine-Thiophene Structures

| Compound Structure | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Pyridine-3-carbaldehyde Thiosemicarbazone Derivative | DMSO | 351 | π → π* | researchgate.net |

| Thiophene-Pyridine-DPP Derivative | Dichloromethane | ~550-600 | π → π* | tue.nl |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample of this compound or its derivatives. This method provides an empirical formula for the compound, which can be compared against the theoretical composition calculated from its proposed molecular formula. A close correlation between the experimentally found values and the calculated values serves as fundamental proof of the compound's stoichiometric purity and elemental composition. researchgate.net

The procedure involves the complete combustion of a precisely weighed sample under controlled conditions. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. For sulfur-containing compounds like thiophenes, specific methods are used to convert sulfur to SO₂ for quantification.

Research articles reporting the synthesis of new pyridine-thiophene derivatives consistently include elemental analysis data to validate the proposed structures. researchgate.netmdpi.com The agreement between the calculated and found percentages, typically within a ±0.4% margin, is considered a standard for structural confirmation. researchgate.net

Table 2: Example Elemental Analysis Data for a Substituted Pyridine Thiosemicarbazone Derivative (C₁₅H₁₆O₂N₄S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 56.94 | 56.81 |

| Hydrogen (H) | 5.10 | 4.80 |

| Nitrogen (N) | 17.71 | 17.54 |

Data derived from a representative related structure as reported in the literature. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. impactfactor.orgdoi.org Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to qualitatively monitor reactions and check the purity of column chromatography fractions. impactfactor.orgdoi.org A small spot of the sample is applied to a stationary phase, typically a silica gel plate. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent). Different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The position of a compound is reported as its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. impactfactor.org For thiophene derivatives, common mobile phases consist of mixtures of ethyl acetate and n-hexane. impactfactor.org

High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of the final compound. This technique uses a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). google.com The separation is highly efficient, allowing for the detection of even minor impurities. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is frequently used for the analysis of aromatic heterocyclic compounds. google.com The output, a chromatogram, shows peaks corresponding to each component, with the area under each peak being proportional to its concentration. This allows for a precise determination of purity, often expressed as a percentage.

Table 3: Chromatographic Parameters for Analysis of Thiophene Derivatives

| Technique | Stationary Phase | Example Mobile Phase | Measured Parameter | Application | Reference |

|---|---|---|---|---|---|

| TLC | Silica Gel 60 F254 | Ethyl acetate/n-hexane (1:2) | Rf value | Reaction Monitoring, Purity Check | impactfactor.org |

| HPLC | C18 column | Acetonitrile/Water (1:1) | Retention Time | Purity Assay, Quantification | google.com |

Computational and Theoretical Studies of 3 Pyridin 4 Yl Thiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density, from which numerous properties can be derived. For molecules like 3-(Pyridin-4-YL)thiophene-2-carbaldehyde, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar thiophene (B33073) derivatives have shown a high degree of planarity, though the free rotation of substituent groups can be influenced by intermolecular interactions in the solid state. researchgate.net DFT calculations for related thiophene-phenylene systems have been performed using the B3LYP functional with a 6-31G** basis set to achieve optimized geometries. rdd.edu.iq

Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov For example, DFT studies on various thiophene derivatives have shown that substitutions on the thiophene ring can significantly alter the HOMO-LUMO gap. rdd.edu.iqnih.gov

Table 1: Example of DFT-Calculated Geometrical Parameters for a Related Compound (N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide) researchgate.net

| Parameter (Bond/Angle) | Value |

|---|---|

| Dihedral Angle (Thiophene/Pyridine) | 77.79 (8)° |

Note: This data is for a structurally related molecule and serves to illustrate the type of information obtained from DFT calculations.

Quantum Chemical Modeling of Reactivity and Mechanistic Pathways

Quantum chemical methods, including DFT, are instrumental in modeling the reactivity of molecules and elucidating potential reaction mechanisms. By calculating reactivity descriptors, scientists can predict the most likely sites for electrophilic or nucleophilic attack.

Fukui functions, derived from conceptual DFT, are used to identify these reactive sites within a molecule. nih.gov These calculations help in understanding the local reactivity and selectivity of different atoms in this compound. For example, the aldehyde group, the nitrogen atom in the pyridine (B92270) ring, and the sulfur atom in the thiophene ring would be key areas of interest for reactivity analysis. Studies on other thiophene derivatives have utilized Fukui function calculations to investigate their chemical reactivity and structural properties. nih.gov

Moreover, quantum chemical modeling can map out the entire energy landscape of a chemical reaction, including transition states and intermediates. This allows for the theoretical investigation of mechanistic pathways. For instance, the condensation reaction of a pyridinecarbaldehyde with another molecule was modeled using the semiempirical AM1 method to show that different products could be formed in parallel from a single intermediate. While this study did not involve the specific thiophene moiety, it demonstrates the capability of quantum methods to explore complex reaction mechanisms involving pyridinecarbaldehydes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. DFT and other quantum chemical methods can calculate various spectroscopic parameters with reasonable accuracy.

For this compound, this would include:

Infrared (IR) Spectroscopy: Calculations of harmonic vibrational frequencies can predict the positions and intensities of absorption bands in the IR spectrum. This is useful for assigning specific vibrational modes to experimentally observed peaks, such as the characteristic C=O stretch of the aldehyde group and the vibrations of the thiophene and pyridine rings. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These predictions are valuable for assigning peaks in experimental spectra and confirming the connectivity of atoms within the molecule.

The agreement between calculated and experimental data serves as a validation for the computational model used. For example, in studies of other thiophene derivatives, calculated bond lengths and angles from DFT were found to be in close agreement with experimental X-ray diffraction data. researchgate.net

Table 2: Example Comparison of Experimental and Calculated Vibrational Frequencies for a Thiophene Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch (aldehyde) | ~1683 | Varies based on method |

| C-H aromatic stretch | ~3110 | Varies based on method |

Note: The experimental values are examples from a study on thiophene-2-carbaldehyde (B41791) and its polymer. researchgate.net Calculated values depend heavily on the level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations provide a detailed view of conformational dynamics and intermolecular interactions by solving Newton's equations of motion for a system of atoms. nih.gov

For this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the rotational freedom around the single bond connecting the thiophene and pyridine rings. This helps in identifying the most stable and frequently occurring conformations (rotamers) in different environments (e.g., in a solvent or in a biological system).

Study Intermolecular Interactions: Simulate the behavior of the molecule in a solvent like water to understand solvation effects and hydrogen bonding patterns. It can also be used to model how multiple molecules of this compound might interact with each other in a condensed phase.

In studies of related thiophene carboxamide derivatives complexed with biological targets like tubulin, MD simulations over a 100 ns timescale were used to assess the stability and compactness of the ligand-protein complex, confirming that the compounds remained stably bound. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Mechanism Investigation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various biological targets. The unique structure, combining thiophene and pyridine rings, makes it a candidate for targeting enzymes or receptors implicated in diseases like cancer or bacterial infections. nih.govontosight.aicolab.ws

Docking studies on similar thiophenyl-pyridine hybrids have been performed to investigate their potential as anticancer agents by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govmdpi.com These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. The results are often quantified by a "docking score," which estimates the binding affinity. Such studies can explain how these molecules exert their biological effect and guide the design of more potent derivatives. nih.govuran.ua

Based on a comprehensive search of available scientific literature, there is currently a significant lack of specific research data on the direct applications of the chemical compound This compound within the specified fields of materials science. While the individual components of the molecule—a pyridine ring and a thiophene-2-carbaldehyde scaffold—are well-known building blocks in organic electronics and polymer chemistry, detailed research findings, performance data, and specific examples of materials derived directly from this particular isomer are not present in the reviewed sources.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables as requested in the outline for the following sections:

Applications in Materials Science Leveraging 3 Pyridin 4 Yl Thiophene 2 Carbaldehyde Scaffolds

Design of Conjugated Polymer Systems and Advanced Polymeric Materials

General literature confirms the importance of thiophene (B33073) and pyridine (B92270) derivatives in these applications. Thiophene-based polymers are widely used for their excellent charge transport properties, while the nitrogen-containing pyridine ring is often incorporated to tune electronic properties, enhance electron affinity, or provide specific binding sites. However, without studies specifically utilizing the 3-(Pyridin-4-YL)thiophene-2-carbaldehyde scaffold, any discussion would be speculative and would not adhere to the strict requirement of focusing solely on the requested compound and its documented applications.

Further research and publication in this specific area are needed before a detailed article as outlined can be authored.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific published research focusing on the applications of This compound in the field of supramolecular chemistry and self-assembly processes.

The performed searches for this specific compound in contexts such as "supramolecular self-assembly," "hydrogen bonding," "crystal engineering," and "metal-organic frameworks" did not yield any detailed research findings, data tables, or specific examples of its use in forming supramolecular structures.

While the scientific literature contains extensive research on related structures, such as other pyridyl-thiophene derivatives, thiophene-based ligands in general, and their roles in forming metal-organic frameworks and other self-assembled architectures, a strict adherence to the provided instructions to focus solely on this compound prevents the inclusion of this broader information.

Therefore, the section on "Supramolecular Chemistry and Self-Assembly Processes" for this specific compound cannot be generated at this time due to the absence of dedicated research data in the public domain.

Applications in Coordination Chemistry of 3 Pyridin 4 Yl Thiophene 2 Carbaldehyde and Its Ligands

Design and Synthesis of Metal Complexes with Transition and Main Group Metals

No specific studies detailing the synthesis of metal complexes with either transition or main group metals using 3-(Pyridin-4-YL)thiophene-2-carbaldehyde as a ligand were found. The general synthesis of metal complexes with related pyridinyl-thiophene carboxamide ligands typically involves mixing solutions of the ligand and a metal salt in a suitable solvent, leading to crystallization of the complex. nih.gov

Investigation of Ligand Binding Modes and Coordination Geometries

There are no available crystallographic or spectroscopic data to confirm the binding modes and coordination geometries of metal complexes derived from this compound. For similar pyridinyl-thiophene carboxamide ligands, X-ray crystallography has shown bidentate coordination through the pyridine (B92270) nitrogen and carbonyl oxygen, resulting in geometries such as distorted octahedral or square pyramidal. nih.gov

Catalytic Applications of Metal Complexes Derived from this compound Ligands

No research has been published on the catalytic applications of metal complexes specifically derived from this compound. Metal complexes of Schiff bases derived from other thiophene-2-carbaldehydes have been investigated for various catalytic activities. researchgate.net

Exploration of Luminescent and Optoelectronic Properties of Coordination Compounds

The luminescent and optoelectronic properties of coordination compounds containing this compound have not been reported. Coordination polymers based on pyridine and thiophene (B33073) derivatives are known to exhibit interesting optoelectronic properties, but specific data for the requested compound is unavailable. frontiersin.org

Metal-Organic Frameworks (MOFs) Utilizing this compound Derived Linkers

There is no evidence in the searched literature of this compound or its derivatives being used as linkers for the synthesis of Metal-Organic Frameworks (MOFs). The synthesis of MOFs typically requires ligands with multiple coordinating groups, such as dicarboxylic acids, which could potentially be synthesized from the aldehyde functional group of the title compound. nih.gov

Molecular Design and Scaffold Potential of 3 Pyridin 4 Yl Thiophene 2 Carbaldehyde in Structure Activity Relationship Sar Studies

Rational Design Principles for Novel Heterocyclic Compounds with Tunable Properties

The design of novel heterocyclic compounds based on the 3-(pyridin-4-yl)thiophene-2-carbaldehyde scaffold is guided by established principles of medicinal chemistry. The primary goal is to systematically modify the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. The inherent aromaticity and planarity of the thiophene (B33073) ring can facilitate effective binding to target receptors, while the pyridine (B92270) ring introduces a key site for hydrogen bonding and potential for salt formation, which can influence solubility and bioavailability. mdpi.com

Key strategies in the rational design of derivatives include:

Isosteric and Bioisosteric Replacements: The thiophene ring is often considered a bioisostere of a phenyl ring, which can lead to improved metabolic stability and binding affinity. nih.gov Similarly, strategic replacement of the pyridine nitrogen at different positions or substitution on the pyridine ring can modulate the compound's basicity and interaction profile.

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, computational techniques such as molecular docking can be employed to predict the binding orientation and affinity of novel derivatives. This allows for the design of compounds with optimized interactions with key amino acid residues in the target's active site. nih.gov

Pharmacophore Modeling: By identifying the essential structural features responsible for a desired biological activity, a pharmacophore model can be developed. This model then guides the design of new molecules that retain these key features while exploring diverse chemical space to improve other properties. For instance, the aldehyde group can act as a key hydrogen bond acceptor or a reactive handle for further derivatization.

Exploration of Structural Modifications for Modulating Molecular Interactions

The this compound scaffold offers multiple avenues for structural modification to fine-tune its interaction with biological targets. These modifications can be systematically explored to build a comprehensive structure-activity relationship (SAR) profile.

Modifications of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can be converted into various functional groups to probe different types of molecular interactions:

Reductive amination: Reaction with primary or secondary amines can introduce a diverse range of substituents, allowing for the exploration of additional hydrogen bonding, ionic, or hydrophobic interactions.

Wittig reaction and its variants: These reactions can be used to introduce double bonds with various substituents, altering the geometry and electronic properties of the side chain.

Oxidation and reduction: Oxidation to a carboxylic acid or reduction to an alcohol provides opportunities for esterification, amidation, or etherification, further expanding the chemical diversity.

Modifications of the Thiophene and Pyridine Rings: Both heterocyclic rings can be subjected to various substitution reactions to modulate the electronic and steric properties of the molecule.

Substitution on the thiophene ring: The available positions on the thiophene ring can be functionalized with electron-donating or electron-withdrawing groups to alter the electron density of the ring system and influence its reactivity and binding properties.

Substitution on the pyridine ring: Modifications to the pyridine ring can affect the pKa of the nitrogen atom, which can be crucial for interactions with biological targets and for the compound's pharmacokinetic profile.

The following table illustrates potential structural modifications and their rationale in SAR studies:

| Modification Site | Proposed Modification | Rationale for Molecular Interaction Modulation |

| 2-Carbaldehyde | Conversion to Schiff bases | Introduce diverse substituents to explore new binding pockets and hydrogen bond interactions. |

| Oxidation to Carboxylic Acid | Introduce a strong hydrogen bond donor/acceptor and a potential site for salt formation. | |

| Reduction to Alcohol | Introduce a hydrogen bond donor and a linker for further derivatization. | |

| Thiophene Ring | Halogenation (e.g., at C5) | Modulate lipophilicity and introduce potential halogen bonding interactions. |

| Introduction of alkyl groups | Probe for hydrophobic pockets in the binding site. | |

| Pyridine Ring | N-oxidation | Alter the electronic properties and hydrogen bonding capacity. |

| Substitution with methyl groups | Investigate steric tolerance and potential hydrophobic interactions. |

Utility as a Scaffold for Combinatorial Chemistry and Chemical Library Synthesis

The structural features of this compound make it an excellent scaffold for combinatorial chemistry and the synthesis of chemical libraries. The presence of a reactive aldehyde group allows for the facile introduction of a wide array of chemical diversity in a high-throughput manner.

Parallel Synthesis: The aldehyde can be reacted with a library of amines, hydrazines, or other nucleophiles through parallel synthesis techniques to rapidly generate a large number of derivatives. This approach is highly efficient for exploring the chemical space around the core scaffold and for identifying initial hits in a drug discovery program.

Solid-Phase Synthesis: The scaffold can potentially be anchored to a solid support, either through the pyridine or thiophene ring, allowing for the application of solid-phase organic synthesis (SPOS). This would enable the use of excess reagents to drive reactions to completion and simplify the purification process, which is highly advantageous for library generation.

The general workflow for utilizing this scaffold in a combinatorial library synthesis could involve:

Scaffold Synthesis: Efficient synthesis of the core this compound.

Derivatization: Parallel reaction of the aldehyde with a diverse set of building blocks (e.g., amines, hydrazides).

Purification: High-throughput purification of the resulting library of compounds.

Screening: Biological screening of the library to identify active compounds.

This approach significantly accelerates the early stages of drug discovery by providing a large and diverse set of compounds for biological evaluation.

Theoretical Frameworks for Predicting and Guiding Molecular Interaction Studies

Theoretical and computational chemistry play a pivotal role in understanding and predicting the molecular interactions of this compound derivatives, thereby guiding the design of more potent and selective compounds.

Molecular Docking: This computational technique is used to predict the preferred orientation of a molecule when bound to a biological target. For derivatives of this compound, molecular docking can provide insights into:

The binding mode within the active site of a receptor or enzyme.

Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the target.

The potential impact of structural modifications on binding affinity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for developing predictive models of biological activity. mdpi.com For a series of this compound analogs, a 3D-QSAR study could:

Correlate the 3D structural features of the molecules with their biological activity.

Generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

Guide the design of new compounds with enhanced potency by suggesting specific structural modifications.

The following table summarizes the application of these theoretical frameworks:

| Theoretical Framework | Application to this compound Derivatives | Expected Outcome |

| Molecular Docking | Predicting the binding pose and affinity to a specific biological target. | Identification of key binding interactions and guidance for structure-based design. |

| 3D-QSAR (CoMFA/CoMSIA) | Developing a predictive model based on a series of synthesized and tested analogs. | Generation of contour maps to guide the optimization of steric and electronic properties for improved activity. mdpi.com |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | A virtual screening tool to identify novel compounds with the desired activity from large chemical databases. |

| Density Functional Theory (DFT) | Calculating electronic properties such as molecular electrostatic potential and frontier molecular orbitals. | Understanding the reactivity and intrinsic electronic nature of the scaffold and its derivatives. nih.gov |

By integrating these computational approaches with synthetic chemistry and biological testing, the exploration of the chemical space around the this compound scaffold can be performed in a more rational and efficient manner, ultimately accelerating the discovery of novel therapeutic agents.

Future Research Directions and Emerging Trends for 3 Pyridin 4 Yl Thiophene 2 Carbaldehyde

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The synthesis of complex heterocyclic molecules like 3-(pyridin-4-yl)thiophene-2-carbaldehyde is set to be revolutionized by advanced manufacturing technologies. Traditional batch synthesis, while foundational, often faces challenges in scalability, safety, and process control. nih.gov Flow chemistry and automated synthesis platforms offer compelling solutions to these issues.

Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and reaction time. nih.govmdpi.com This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions safely. nih.gov The application of flow processes to the synthesis of this pyridinylthiophene aldehyde could enable higher yields, improved purity, and safer operational windows. mdpi.comresearchgate.net Furthermore, flow chemistry facilitates the seamless integration of multiple synthetic steps, reducing the need for intermediate isolation and purification, thereby accelerating the production of target molecules and their derivatives. mdpi.com

Automated Synthesis: The development of automated synthesis platforms, often coupled with flow reactors, allows for high-throughput experimentation and rapid optimization of reaction conditions. researchgate.netnih.gov Such systems can perform numerous reactions in parallel, systematically varying catalysts, solvents, and reagents to quickly identify optimal synthetic routes. sigmaaldrich.comyoutube.com For this compound, an automated platform could be employed to build a diverse library of derivatives by reacting the carbaldehyde group with various amines or nucleophiles, accelerating the discovery of new functional molecules. researchgate.net

| Technology | Traditional Batch Synthesis | Advanced Synthesis (Flow/Automated) |

|---|---|---|

| Process Control | Limited control over temperature gradients and mixing | Precise control over reaction parameters |

| Safety | Higher risk with hazardous reagents and exotherms | Inherently safer due to small reaction volumes |

| Scalability | Often challenging, requiring process redesign | More straightforward scale-up by running longer |

| Efficiency | Manual, sequential steps with intermediate isolation | Integrated, multi-step synthesis with in-line purification |

| Reproducibility | Can be variable between batches | High reproducibility due to consistent process parameters |

Exploration of Novel Catalytic Systems for Efficient Derivatization

The functionalization of the pyridine (B92270) and thiophene (B33073) rings within the core structure is a key avenue for creating novel derivatives with tailored properties. Future research will heavily lean on the discovery and application of novel catalytic systems to achieve selective and efficient transformations.

Transition-metal catalysis, particularly using palladium, rhodium, and copper, has become a cornerstone of modern organic synthesis. nih.govbeilstein-journals.org For this compound, these catalysts are crucial for derivatization. A major focus will be on C-H bond functionalization , which allows for the direct modification of the heterocyclic rings without the need for pre-functionalized starting materials. nih.govmdpi.com This atom-economical approach could enable the selective introduction of aryl, alkyl, or other functional groups at specific positions on either the thiophene or pyridine ring, a significant challenge given the multiple C-H bonds available for activation. mdpi.comnih.gov

Recent advances in photoredox catalysis and asymmetric catalysis open up further possibilities. rsc.org Photoredox catalysts, which use light to initiate chemical reactions, can enable transformations that are difficult to achieve with traditional thermal methods. Asymmetric catalysis could be employed to create chiral derivatives, which is of paramount importance in medicinal chemistry and materials science. rsc.org The development of catalysts that can selectively dearomatize the thiophene ring would provide access to novel three-dimensional molecular scaffolds. rsc.org

Application of Machine Learning and AI in Synthetic Route Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research from a trial-and-error process to a predictive science. nih.gov For this compound, these computational tools offer immense potential.

Property Prediction: Machine learning models can be trained to predict the physicochemical, electronic, and biological properties of molecules based on their structure. chemrxiv.org By applying these models to a virtual library of derivatives of this compound, researchers can screen thousands of potential compounds in silico. This allows for the prioritization of candidates with desirable properties—such as specific absorption spectra for materials science or binding affinity for drug discovery—before committing to their physical synthesis and testing. researchgate.netnih.gov

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Retrosynthesis Planning | Predicts viable synthetic pathways from target molecule to starting materials. nih.gov | Accelerates the design of efficient and novel syntheses. |

| Reaction Outcome Prediction | Predicts the products and yields of unknown reactions. chemrxiv.org | Reduces failed experiments and optimizes reaction conditions. |

| Property Prediction | Estimates physicochemical and biological properties from molecular structure. chemrxiv.org | Enables high-throughput virtual screening to prioritize promising derivatives. |

| De Novo Design | Generates novel molecular structures with desired properties. | Creates innovative functional materials or drug candidates based on the core scaffold. |

Advanced Characterization Techniques for Complex Assemblies

As research moves towards creating more complex molecules and materials derived from this compound, advanced analytical techniques will be indispensable for their characterization.

NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routine, the unambiguous structural elucidation of complex derivatives will require advanced 2D NMR techniques like COSY, HSQC, and HMBC. ipb.ptresearchgate.net These methods are crucial for determining connectivity within intricate molecular architectures. Furthermore, specialized techniques such as ¹⁹F NMR are emerging for applications like chirality sensing in heterocyclic compounds. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. The coupling of MS with other techniques, such as ion-mobility spectrometry, can provide information about the three-dimensional shape of molecules and their assemblies. nih.gov

X-ray Diffraction: For crystalline derivatives or materials, single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in space. rsc.orgresearchgate.net This information is vital for understanding structure-property relationships in functional materials and for designing molecules that can self-assemble into ordered structures.

These advanced characterization tools will be critical for verifying the structures of novel derivatives, understanding their conformational preferences, and analyzing their interactions within larger, functional assemblies.

Emerging Frontiers in Functional Material Design and Sustainable Chemical Processes

The unique electronic properties arising from the linked pyridine and thiophene rings make this compound a promising precursor for a new generation of functional organic materials. researchgate.netontosight.ai